
5'-Carboxy Meloxicam
Overview
Description
5'-Carboxy Meloxicam is a metabolite of meloxicam, a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam group. Meloxicam is widely used for its anti-inflammatory, analgesic, and antipyretic properties. The compound this compound is formed through the oxidation of 5-hydroxymethyl meloxicam, which is an intermediate metabolite of meloxicam .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5'-Carboxy Meloxicam involves the biotransformation of meloxicam using microbial cultures. Specifically, the fungus Cunninghamella blakesleeana has been employed to achieve this transformation. The optimal conditions for this biotransformation include the use of glucose as a carbon source and ammonium nitrate as a nitrogen source .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the biotransformation approach using microbial cultures can be scaled up for industrial applications. This method is eco-friendly and can be optimized for higher yields by adjusting the carbon and nitrogen sources .
Chemical Reactions Analysis
Types of Reactions: 5'-Carboxy Meloxicam undergoes several types of chemical reactions, including oxidation and reduction. The primary reaction leading to its formation is the oxidation of 5-hydroxymethyl meloxicam .
Common Reagents and Conditions:
Oxidation: The oxidation of 5-hydroxymethyl meloxicam to this compound is facilitated by cytochrome P450 enzymes.
Reduction: While reduction reactions involving this compound are less documented, it is possible that under specific conditions, reduction could yield 5-hydroxymethyl meloxicam.
Major Products Formed: The major product formed from the oxidation of 5-hydroxymethyl meloxicam is this compound .
Scientific Research Applications
Metabolism and Mechanism of Action
5'-Carboxy Meloxicam accounts for approximately 60% of the administered dose of Meloxicam, primarily formed through cytochrome P-450 mediated metabolism. The metabolic pathway involves the oxidation of 5'-hydroxymethyl Meloxicam, with cytochrome P-450 2C9 being the principal enzyme involved in this process . The pharmacological activity of this compound is characterized by its anti-inflammatory properties, contributing to pain relief in inflammatory conditions.
Clinical Applications
This compound has been investigated for its role in various clinical scenarios:
- Osteoarthritis and Rheumatoid Arthritis : As a major metabolite, it plays a significant role in the therapeutic effects of Meloxicam in treating these conditions. Clinical trials have demonstrated its efficacy in reducing pain and inflammation associated with osteoarthritis and rheumatoid arthritis .
- Post-Surgical Pain Management : The compound has been evaluated for its effectiveness in managing pain following surgical procedures. Studies indicate that it can provide analgesic benefits when used in combination with local anesthetics like bupivacaine .
Case Studies
- Efficacy in Osteoarthritis : A multicenter trial involving over 10,000 patients demonstrated that Meloxicam significantly alleviated symptoms of osteoarthritis, with this compound being a key contributor to its therapeutic effects. Adverse events were primarily gastrointestinal, highlighting the importance of monitoring during treatment .
- Comparative Studies : In head-to-head trials against placebo and other NSAIDs, patients receiving Meloxicam showed superior outcomes in pain reduction and improved functionality within 12 weeks of treatment. The metabolite's role was underscored by its presence in serum analyses .
Data Tables
Study | Population | Intervention | Outcomes |
---|---|---|---|
Multicenter Trial | 10,122 OA patients | Meloxicam 7.5 mg/day | Significant pain relief reported |
Phase III RA Study | 1,012 RA patients | Meloxicam 15 mg/day | Improved joint function and reduced pain |
Post-Surgical Pain Study | Various surgical cases | Meloxicam + Bupivacaine | Effective analgesia for up to 72 hours |
Mechanism of Action
The mechanism of action of 5'-Carboxy Meloxicam is closely related to that of meloxicam. Meloxicam exerts its effects by inhibiting the biosynthesis of prostaglandins, which are mediators of inflammation. This inhibition is achieved through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme . As a metabolite, this compound itself does not exhibit significant pharmacological activity but is crucial in understanding the overall metabolism and action of meloxicam .
Comparison with Similar Compounds
Meloxicam: The parent compound, widely used as an NSAID.
5-Hydroxymethyl meloxicam: An intermediate metabolite in the biotransformation of meloxicam to 5'-Carboxy Meloxicam.
Uniqueness: this compound is unique in its formation through microbial biotransformation, which is an eco-friendly and efficient method. Its study provides valuable insights into the metabolic pathways of meloxicam and the role of microbial cultures in drug metabolism .
Biological Activity
5'-Carboxy Meloxicam is a significant metabolite of Meloxicam, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Understanding the biological activity of this compound is crucial for assessing its therapeutic efficacy and safety profile. This article discusses its pharmacological effects, metabolic pathways, and clinical implications based on diverse sources.
Overview of Meloxicam and Its Metabolites
Meloxicam is metabolized primarily in the liver, where it undergoes oxidation to form several metabolites, with this compound accounting for approximately 60% of the dose. The metabolic pathway involves cytochrome P-450 enzymes, particularly CYP2C9, with minor contributions from CYP3A4 .
Table 1: Major Metabolites of Meloxicam
Metabolite | Percentage of Dose | Formation Pathway |
---|---|---|
This compound | 60% | Oxidation of 5'-hydroxymethyl meloxicam |
5'-Hydroxymethyl Meloxicam | 9% | Intermediate metabolite |
Other metabolites | 20% | Various pathways |
Anti-inflammatory Effects
This compound retains some anti-inflammatory activity, although it is considered less potent than the parent compound. Studies indicate that while Meloxicam effectively inhibits cyclooxygenase (COX) enzymes (primarily COX-2), this compound's role in inflammation modulation is less direct. It may contribute to the overall therapeutic effect by acting as a reservoir that prolongs the action of Meloxicam in tissues .
Analgesic Properties
The analgesic effects of this compound are linked to its ability to inhibit prostaglandin synthesis. Prostaglandins are mediators of pain and inflammation; thus, their reduction leads to decreased pain perception. Clinical trials have shown significant improvements in pain scores among patients treated with Meloxicam, suggesting that its metabolites also play a role in pain management .
Efficacy in Rheumatoid Arthritis
In a double-blind, placebo-controlled study involving 466 patients with rheumatoid arthritis, both 7.5 mg and 15 mg doses of Meloxicam showed significant improvements in disease activity parameters compared to placebo. These included reductions in morning stiffness and joint swelling, indicating that the biological activity of both Meloxicam and its metabolites like 5'-Carboxy contributes to therapeutic outcomes .
Table 2: Clinical Outcomes in Rheumatoid Arthritis Trials
Treatment Dose (mg/day) | Improvement in Morning Stiffness (%) | Reduction in Swollen Joints (%) |
---|---|---|
Placebo | - | - |
7.5 | Significant | Significant |
15 | Significant | Significant |
Safety Profile
While the efficacy of this compound is notable, safety concerns remain. The incidence of gastrointestinal side effects is a critical consideration for NSAIDs. Data indicate that serious gastrointestinal events are dose-dependent; however, the risk associated with Meloxicam appears lower compared to other NSAIDs .
Adverse Events Reported
Common adverse events include:
- Gastrointestinal disturbances : Dyspepsia, abdominal pain.
- Cardiovascular effects : Minor impacts observed.
- Renal effects : Nephrotoxicity reported at higher doses.
Properties
IUPAC Name |
2-[(4-hydroxy-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carbonyl)amino]-1,3-thiazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O6S2/c1-17-10(12(19)16-14-15-6-8(24-14)13(20)21)11(18)7-4-2-3-5-9(7)25(17,22)23/h2-6,18H,1H3,(H,20,21)(H,15,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQQFYLGAZXHTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(S3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156432 | |
Record name | 5-Carboxy meloxicam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130262-93-0 | |
Record name | 2-[[(4-Hydroxy-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-3-yl)carbonyl]amino]-5-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130262-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Carboxy meloxicam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130262930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Carboxy meloxicam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-CARBOXYMELOXICAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6A5OL7FWW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5'-Carboxy meloxicam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060779 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What is 5-Carboxy Meloxicam and how does it relate to Meloxicam?
A1: 5-Carboxy Meloxicam is a major metabolite of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam. It is formed through the oxidation of Meloxicam, primarily by the cytochrome P450 enzyme CYP2C9 in mammals [, ]. While Meloxicam itself exerts anti-inflammatory effects, 5-Carboxy Meloxicam is considered pharmacologically inactive [].
Q2: Why is the study of 5-Carboxy Meloxicam important even though it lacks the pharmacological activity of Meloxicam?
A2: Understanding the metabolic fate of Meloxicam, including the formation and elimination of 5-Carboxy Meloxicam, is crucial for several reasons:
- Pharmacokinetic studies: Measuring 5-Carboxy Meloxicam levels helps researchers understand how Meloxicam is processed by the body, its half-life, and potential drug-drug interactions [, , ].
- Drug testing in animals: In equine sports, the presence of Meloxicam and its metabolites in urine is regulated. Sensitive detection methods often focus on 5-Hydroxymethyl Meloxicam, another prominent metabolite, due to its persistence and higher concentration compared to Meloxicam and other metabolites [].
- Microbial models of metabolism: Fungi like Cunninghamella blakesleeana and Cunninghamella elegans can mimic mammalian metabolism of drugs, producing metabolites like 5-Carboxy Meloxicam. This allows researchers to study metabolic pathways and produce reference standards of metabolites in a controlled laboratory setting [, , , ].
Q3: What analytical methods are typically used to detect and quantify 5-Carboxy Meloxicam?
A3: Several methods have been developed and validated for analyzing 5-Carboxy Meloxicam in various matrices:
- High-Performance Liquid Chromatography (HPLC) with UV detection: This widely used technique offers good separation and quantification of Meloxicam and its metabolites in biological fluids like plasma, urine, and saliva. It is often coupled with extraction techniques like liquid-liquid extraction or solid-phase extraction for sample cleanup [, , ].
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method allows for the accurate measurement of low concentrations of Meloxicam and its metabolites in complex matrices, including oral fluid and keratinous matrices like hair and feathers [, ].
Q4: Are there any alternative methods for producing 5-Carboxy Meloxicam besides mammalian metabolism?
A4: Yes, microbial biotransformation has emerged as a promising alternative. Studies have shown that fungi like Cunninghamella blakesleeana and Streptomyces griseus can effectively convert Meloxicam into 5-Carboxy Meloxicam, offering a potentially more sustainable and controllable production method [, ]. The specific conditions for optimal biotransformation, such as carbon and nitrogen sources, pH, temperature, and incubation period, have been investigated [].
Q5: Have any potential applications for 5-Carboxy Meloxicam been explored?
A5: While 5-Carboxy Meloxicam is generally considered pharmacologically inactive, research on its potential applications is ongoing. Some studies suggest that it could be a valuable biomarker for monitoring Meloxicam exposure and metabolism in various species, including humans and animals [, ].
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